molecular formula C15H21ClN2 B1663106 Vabicaserin hydrochloride CAS No. 620948-34-7

Vabicaserin hydrochloride

Cat. No. B1663106
M. Wt: 264.79 g/mol
InChI Key: PYPPENBDXAWXJC-QNTKWALQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vabicaserin hydrochloride is a novel compound that has been extensively studied in the field of neuroscience. This chemical compound has been found to have potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Vabicaserin is a potent 5-hydroxytryptamine2C agonist being developed for schizophrenia treatment. Its metabolism was studied in various species, revealing major pathways like carbamoyl glucuronidation, hydroxylation, and imine formation. Metabolites are primarily excreted in urine in mice and rats (Tong et al., 2010).
  • Differences in the formation of Vabicaserin Carbamoyl Glucuronide across species were significant, with the highest exposure ratios in humans, followed by monkeys, mice, dogs, and the lowest in rats. This is likely due to species differences in the rate and extent of formation and elimination of this metabolite (Tong et al., 2010).

Pharmacological Profile and Synthesis

  • Vabicaserin's in vitro pharmacological profile as a selective 5-HT2C receptor agonist was characterized. It demonstrated potent agonism in stimulating 5-HT2C receptor-coupled calcium mobilization and exhibited antagonism at 5-HT2A and 5-HT2B receptors (Dunlop et al., 2011).
  • An efficient, asymmetric synthesis of Vabicaserin was achieved in four chemical steps, offering a novel route for its production (Dragan et al., 2013).

Clinical Applications in Schizophrenia

  • A randomized trial of Vabicaserin in acute schizophrenia found that the 200 mg/day dose improved symptoms significantly compared to placebo, with no major safety concerns or weight gain. However, the 400 mg/day dose showed less efficacy (Shen et al., 2014).
  • A quantitative systems pharmacology model predicted a concentration-dependent improvement in schizophrenia symptoms with Vabicaserin monotherapy, aligning with Phase IIa clinical results. However, limited clinical benefit was projected at current exposure limits, suggesting a need for further development (Liu et al., 2014).

Potential Applications in Other Areas

  • Systemic administration of Vabicaserin, among other 5-HT2C receptor agonists, was explored for treating muscular hyperalgesia in a rat model of fibromyalgia, suggesting its potential in chronic pain management (Ogino et al., 2013).

properties

IUPAC Name

(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPPENBDXAWXJC-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977679
Record name 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vabicaserin hydrochloride

CAS RN

887258-94-8, 620948-34-7
Record name Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887258-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vabicaserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)
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Record name VABICASERIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2759C7222C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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